Pyrrolo[1,2-a]quinoxaline-8-carbonitrile
Description
Properties
IUPAC Name |
pyrrolo[1,2-a]quinoxaline-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-7-9-3-4-11-12(6-9)15-5-1-2-10(15)8-14-11/h1-6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTIRYIEGSGQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC3=C2C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673013 | |
| Record name | Pyrrolo[1,2-a]quinoxaline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206200-21-6 | |
| Record name | Pyrrolo[1,2-a]quinoxaline-8-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206200-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-a]quinoxaline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrrolo 1,2 a Quinoxaline Systems
Classical and Pioneering Approaches for Pyrrolo[1,2-a]quinoxaline (B1220188) Synthesis
The most established and frequently utilized classical method for constructing the pyrrolo[1,2-a]quinoxaline skeleton is the Pictet-Spengler reaction. This approach typically involves the condensation of 1-(2-aminophenyl)pyrrole with an aldehyde or ketone. The reaction proceeds through the initial formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization onto the electron-rich pyrrole (B145914) ring to form a 4,5-dihydro derivative. Subsequent oxidation affords the fully aromatic pyrrolo[1,2-a]quinoxaline.
Several variations of this classical approach have been developed to improve efficiency and expand its scope. An environmentally benign version utilizes p-dodecylbenzenesulfonic acid (p-DBSA) as a Brønsted acid–surfactant combined catalyst, allowing the reaction to proceed in ethanol (B145695) at ambient temperature with good yields. nih.govunisi.it This method is notable for its mild conditions and applicability to a wide range of aromatic aldehydes and acetophenones. nih.govunisi.it
Another pioneering, metal-free approach employs iodine as a promoter in DMSO. This strategy facilitates an oxidative Pictet-Spengler type reaction where α-amino acids can be used as aldehyde surrogates through an initial oxidative decarboxylation. rsc.org An efficient iodine-catalyzed cascade coupling protocol has also been developed for the synthesis of these derivatives via sp³ and sp² C–H cross-dehydrogenative coupling, using DMSO as the oxidant. rsc.orgacs.org
Modern Catalytic Strategies in Pyrrolo[1,2-a]quinoxaline Synthesis
The quest for greater efficiency, selectivity, and functional group tolerance has driven the development of numerous modern synthetic methods, predominantly relying on metal catalysis. These strategies offer novel pathways for ring construction and functionalization.
Transition metal catalysts have become indispensable tools in the synthesis of complex heterocycles, and the pyrrolo[1,2-a]quinoxaline system is no exception. Catalysts based on indium, iron, palladium, gold, and silver have enabled powerful and elegant synthetic strategies.
Indium(III) chloride (InCl₃) has emerged as an effective catalyst for the one-pot synthesis of complex, fused quinoxaline (B1680401) derivatives where the pyrrolo[1,2-a]quinoxaline core is formed as a key intermediate. nih.govnih.gov In a notable example, an efficient two-component reaction between 1-(2-aminophenyl)pyrroles and 2-propargyloxybenzaldehydes is catalyzed by InCl₃ in refluxing p-xylene. nih.gov The proposed mechanism involves the initial formation of a 4,5-dihydropyrrolo[1,2-a]quinoxaline (B8646923) intermediate, which then undergoes further intramolecular cyclization to yield complex polycyclic structures. nih.gov This atom- and step-economical process generates three new carbon-carbon or carbon-nitrogen bonds in a single operation, highlighting the utility of indium catalysis for rapidly building molecular complexity from readily available starting materials. nih.govnih.gov
Iron, being an earth-abundant and low-toxicity metal, provides a cost-effective and environmentally benign alternative to precious metal catalysts. Several iron-catalyzed methods for the synthesis of pyrrolo[1,2-a]quinoxalines have been reported.
One powerful strategy is an iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and various alcohols. rsc.org In this process, a tricarbonyl(η⁴-cyclopentadienone) iron complex concurrently catalyzes the reduction of the nitro group to an amine and the oxidation of the alcohol to an aldehyde in situ. The resulting intermediates then undergo a Pictet-Spengler-type annulation and oxidation to furnish the final 4-substituted pyrrolo[1,2-a]quinoxaline products. rsc.org Another straightforward method employs iron(III) chloride (FeCl₃) to catalyze the reaction between 1-(2-aminophenyl)pyrroles and cyclic ethers, proceeding through C(sp³)-H bond functionalization and the formation of new C-C and C-N bonds. tandfonline.com
| Entry | Starting Material 1 | Starting Material 2 | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1-(2-Nitrophenyl)-1H-pyrrole | Benzyl alcohol | (η⁴-cyclopentadienone)Fe(CO)₃ | 94 | rsc.org |
| 2 | 1-(2-Nitrophenyl)-1H-pyrrole | 4-Methoxybenzyl alcohol | (η⁴-cyclopentadienone)Fe(CO)₃ | 91 | rsc.org |
| 3 | 1-(2-Nitrophenyl)-1H-pyrrole | 1-Phenylethan-1-ol | (η⁴-cyclopentadienone)Fe(CO)₃ | 85 | rsc.org |
| 4 | 1-(2-Aminophenyl)pyrrole | Tetrahydrofuran (THF) | FeCl₃ / DTBP | 81 | tandfonline.com |
| 5 | 1-(2-Aminophenyl)pyrrole | 1,4-Dioxane | FeCl₃ / DTBP | 75 | tandfonline.com |
While many methods focus on constructing the heterocyclic core, palladium catalysis has been instrumental in the direct functionalization of pre-formed pyrrolo[1,2-a]quinoxalines. This allows for the late-stage introduction of molecular diversity. An efficient palladium-catalyzed direct C–H arylation of the pyrrole ring within the quinoxaline system has been developed. This reaction selectively forms 1-arylated and 1,3-diarylated pyrrolo[1,2-a]quinoxalines by coupling the heterocycle with various aryl iodides. The method demonstrates broad substrate scope and good functional group tolerance.
| Entry | Aryl Iodide | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Iodobenzene | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | 81 | acs.org |
| 2 | 1-Iodo-4-methylbenzene | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | 85 | acs.org |
| 3 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | 72 | acs.org |
| 4 | 1-Iodo-4-fluorobenzene | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | 75 | acs.org |
| 5 | 1-Iodo-3-nitrobenzene | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | 63 | acs.org |
Gold and silver catalysts, known for their unique ability to activate alkynes, have enabled elegant cascade reactions for the synthesis of the pyrrolo[1,2-a]quinoxaline ring system. Gold(I) catalysts facilitate an efficient tandem process involving the intermolecular hydroamination of an alkyne with a pyrrole-substituted aniline (B41778), followed by an intramolecular hydroarylation (cyclization) step. nih.gov This reaction proceeds under mild conditions and is applicable to both terminal and internal alkynes, providing a range of substituted pyrrolo[1,2-a]quinoxalines in moderate to excellent yields. nih.gov
Similarly, silver catalysis has been used in the reaction of 1-(2-aminophenyl)pyrrole with 2-alkynylbenzaldehydes. nih.gov This transformation proceeds via the formation of a 4,5-dihydro-pyrrolo[1,2-a]quinoxaline intermediate, which then undergoes further nucleophilic cyclization to produce more complex, fused heterocyclic systems. nih.gov
Metal-Catalyzed Reaction Systems
Copper-Catalyzed Reactions leading to Pyrrolo[1,2-a]quinoxaline
Copper catalysis represents a versatile and efficient strategy for the synthesis of the pyrrolo[1,2-a]quinoxaline core. These methods are valued for their operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups.
A facile and highly efficient approach involves a one-pot reaction between 1-(2-aminophenyl)pyrroles and various aldehydes at room temperature. researchgate.net This process, catalyzed by copper, proceeds through a sequence of imine formation, cyclization, and subsequent oxidation. researchgate.net The methodology offers numerous advantages, including low catalyst loading, straightforward product isolation, and suitability for gram-scale synthesis. researchgate.net
Another significant copper-catalyzed method utilizes the reaction of 1-(2-aminoaryl)pyrroles with arylacetic acids. researchgate.net This transformation employs a combination of a copper(II) sulfate (B86663) (CuSO₄) catalyst and a 2,2′-bipyridyl ligand, with oxygen serving as the oxidant. researchgate.net The reaction cascade involves decarboxylation, condensation, cyclization, and aromatization. researchgate.net
Furthermore, copper-catalyzed domino reactions provide an effective route. One such process involves the reaction of readily available α-amino acids with 1-(2-halophenyl)-1H-pyrroles. acs.org This one-pot synthesis proceeds in the presence of air and involves a sequence of Ullmann-type N-arylation, aerobic oxidation, intramolecular addition, and decarboxylation. acs.org
The use of alkylboronic acids as coupling partners with 2-(1H-pyrrol-1-yl)anilines has also been successfully developed. thieme-connect.comglobethesis.com This copper-catalyzed cyclization reaction expands the scope of accessible derivatives, although it is noted that organoboronic acids are less commonly used as radical precursors for C–C bond formation compared to other organoboron reagents. thieme-connect.com
Table 1: Examples of Copper-Catalyzed Syntheses of Pyrrolo[1,2-a]quinoxalines
| Starting Material 1 | Starting Material 2 | Catalyst System | Oxidant | Key Features | Ref |
|---|---|---|---|---|---|
| 1-(2-aminophenyl)-pyrroles | Aldehydes | Copper catalyst | - | Room temperature, one-pot, high functional group tolerance. | researchgate.net |
| 1-(2-aminoaryl)pyrrole | Arylacetic acids | CuSO₄ / 2,2′-bipyridyl | O₂ | Readily available starting materials, inexpensive catalyst. | researchgate.net |
| 1-(2-halophenyl)-1H-pyrroles | α-Amino acids | Copper catalyst | Air | One-pot domino reaction including Ullmann coupling. | acs.org |
Other Transition Metal Catalysis (e.g., Rhodium, Molybdenum) in Pyrrolo[1,2-a]quinoxaline Synthesis
Beyond copper, other transition metals, including rhodium, molybdenum, iron, and gold, have been effectively employed to catalyze the formation of the pyrrolo[1,2-a]quinoxaline skeleton. researchgate.netresearchgate.net
Molybdenum Catalysis: Molybdenum-catalyzed reactions offer a sustainable pathway from readily available starting materials. One method involves the synthesis from nitroarenes and glycols through a domino sequence of reduction, imine formation, intramolecular cyclization, and oxidation. researchgate.net Another approach utilizes a palladium-catalyzed transfer hydrogenation strategy with N-(2-nitrophenyl)pyrrole and a nitrile as the carbon synthon. researchgate.net This reaction can also be achieved with molybdenum catalysis. researchgate.netresearchgate.net
Iron Catalysis: Iron, being an inexpensive and abundant metal, is an attractive catalyst. A tricarbonyl (η⁴-cyclopentadienone) iron complex has been shown to catalyze the transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols. nih.gov In this process, the alcohol is oxidized to an aldehyde in situ, while the nitroarene is reduced to an aniline, which then undergoes a Pictet-Spengler-type annulation and oxidation to yield the final product. nih.gov Another iron-catalyzed method involves the reaction of 1-(2-aminophenyl)pyrroles with cyclic ethers, such as tetrahydrofuran, mediated by iron(III) chloride (FeCl₃). rsc.org
Gold Catalysis: Gold(I) catalysts have been used to mediate efficient tandem reactions. The reaction between pyrrole-substituted anilines and alkynes proceeds via a cascade of hydroamination and hydroarylation to give substituted pyrrolo[1,2-a]quinoxalines in moderate to excellent yields. acs.orgnih.gov
Metal-Free and Organocatalytic Approaches for Pyrrolo[1,2-a]quinoxaline
To circumvent the use of metals, several metal-free and organocatalytic synthetic routes have been developed. These methods often provide advantages in terms of cost, toxicity, and environmental impact.
A practical, transition-metal-free protocol has been established for the synthesis of pyrrolo[1,2-a]quinoxalines from α-amino acids and 2-(1H-pyrrol-1-yl)anilines. rsc.org This method features a broad substrate scope and tolerance for various functional groups. rsc.org Organocatalysts such as p-toluenesulfonic acid monohydrate (TsOH·H₂O) have been successfully used to catalyze the reaction between 2-(1H-pyrrol-1-yl)aniline and β-dicarbonyl compounds, affording a variety of pyrrolo[1,2-a]quinoxalines in good yields. nih.gov
Another notable metal-free approach utilizes TEMPO (2,2,6,6-tetramethyl-1-piperidine 1-oxyl) oxoammonium salts to initiate a Pictet–Spengler reaction of in situ-generated imines, leading to 4,5-dihydropyrrolo[1,2-a]quinoxalines. researchgate.net These can be subsequently oxidized to the aromatic pyrrolo[1,2-a]quinoxaline. researchgate.net Additionally, an electrochemical method involving a radical cross-coupling cyclization has been developed. researchgate.net This reaction uses acetonitrile (B52724) (CH₃CN) as both a solvent and a carbon source and proceeds without the need for external metals or oxidants. researchgate.net
Green Chemistry Principles in Pyrrolo[1,2-a]quinoxaline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic systems like pyrrolo[1,2-a]quinoxalines. These approaches focus on using environmentally benign solvents, recyclable catalysts, and energy-efficient conditions. acs.orgrsc.org
Activated Carbon/Water Catalytic Systems
A significant advancement in green synthesis is the development of an activated carbon/water catalytic system. researchgate.net This method provides an interesting and recyclable platform for the efficient synthesis of pyrrolo[1,2-a]quinoxaline derivatives under mild conditions. researchgate.net The reaction, which constructs intramolecular C–N and C–C bonds, is notable for being metal-free, additive-free, and redox reagent-free. researchgate.net The catalytic activity is attributed to the porous structure of activated carbon, which facilitates the transfer of active hydrogen in the aqueous medium. researchgate.net The catalyst demonstrates excellent reusability, maintaining its catalytic effect even after multiple cycles. researchgate.net
PEG-Mediated and Solvent-Free Syntheses
Syntheses conducted in polyethylene (B3416737) glycol (PEG) or under solvent-free conditions are hallmarks of green chemistry. While specific PEG-mediated syntheses for this scaffold are not prominently detailed, related green methodologies have been established. For instance, the use of surfactants as catalysts in mild solvents aligns with green principles. The Pictet–Spengler reaction to form the quinoxaline core can be efficiently catalyzed by p-dodecylbenzenesulfonic acid (p-DBSA) in benign solvents like water or ethanol at room temperature, achieving high yields in short reaction times. unisi.it
A simple and environmentally friendly method for synthesizing 4-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinoxaline derivatives relies on the Mamedov Heterocycle Rearrangement. rsc.org This reaction proceeds at room temperature requiring only acetic acid as the solvent, and it is capable of forming products with cyano-substituents on the benzene (B151609) ring, which is relevant for the synthesis of Pyrrolo[1,2-a]quinoxaline-8-carbonitrile. rsc.org
Table 2: Overview of Green Synthetic Approaches
| Method | Catalyst/Medium | Key Green Features | Ref |
|---|---|---|---|
| Activated Carbon Catalysis | Activated Carbon / Water | Recyclable catalyst, aqueous medium, metal/additive/redox-free. | researchgate.net |
| Surfactant Catalysis | p-DBSA / Ethanol or Water | Mild solvent, room temperature, short reaction times, high yields. | unisi.it |
| Mamedov Rearrangement | Acetic Acid (solvent) | Room temperature, simple conditions, forms cyano-substituted products. | rsc.org |
Multicomponent Reactions and Cascade Processes for Pyrrolo[1,2-a]quinoxaline Assembly
Multicomponent reactions (MCRs) and cascade (or domino) processes are highly valued for their efficiency, atom economy, and ability to construct complex molecules in a single operation from simple starting materials. Several such strategies have been applied to the synthesis of the pyrrolo[1,2-a]quinoxaline framework.
The copper-catalyzed one-pot reaction of 1-(2-aminophenyl)pyrroles with aldehydes is a prime example of a cascade process that combines imine formation, cyclization, and oxidation without isolating intermediates. researchgate.net Similarly, the iron-catalyzed transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles involves a cascade where the catalyst facilitates both the oxidation of the alcohol and the reduction of the nitro group, followed by a Pictet–Spengler-type annulation/oxidation sequence to form the final product. nih.gov
Gold(I)-mediated reactions of pyrrole-substituted anilines with alkynes also proceed through an efficient tandem process of hydroamination and hydroarylation. acs.orgnih.gov A proposed mechanism for this reaction involves intermolecular C-N bond formation followed by an intramolecular nucleophilic reaction. nih.gov These cascade reactions represent powerful tools for rapidly assembling the tricyclic pyrrolo[1,2-a]quinoxaline core, often with high functional group tolerance and operational simplicity. researchgate.netnih.govacs.org
Electrochemical Synthesis Methods for Pyrrolo[1,2-a]quinoxaline Derivatives
Electrochemical synthesis has emerged as a powerful and environmentally benign tool for constructing complex organic molecules. In the context of pyrrolo[1,2-a]quinoxalines, an efficient iodine-mediated electrochemical C(sp³)–H cyclization has been developed. rsc.orgrsc.org This method offers a mild and sustainable alternative to traditional metal-catalyzed and oxidant-driven reactions. capes.gov.br
The reaction typically involves the electrolysis of a mixture containing a 2-(1H-pyrrol-1-yl)aniline derivative and a suitable coupling partner in the presence of an iodine catalyst. This approach has demonstrated a broad substrate scope, leading to a variety of functionalized pyrrolo[1,2-a]quinoxalines in good to excellent yields. rsc.orgrsc.org The process is characterized by its high atom economy and potential for scalable preparation. rsc.org
Table 1: Examples of Electrochemical Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives rsc.orgrsc.org
| Starting Material 1 | Starting Material 2 | Catalyst/Mediator | Solvent | Current (mA) | Time (h) | Product | Yield (%) |
| 2-(1H-pyrrol-1-yl)aniline | 2-Methylquinoline | I₂ | CH₃CN/Bu₄NI | 10 | 5 | 4-Methylpyrrolo[1,2-a]quinoxaline | 85 |
| 4-Methyl-2-(1H-pyrrol-1-yl)aniline | 2-Methylquinoline | I₂ | CH₃CN/Bu₄NI | 10 | 6 | 4,8-Dimethylpyrrolo[1,2-a]quinoxaline | 82 |
| 2-(1H-pyrrol-1-yl)aniline | 2,6-Dimethylquinoline | I₂ | CH₃CN/Bu₄NI | 10 | 5 | 4,7-Dimethylpyrrolo[1,2-a]quinoxaline | 88 |
Derivatization Strategies for Pyrrolo[1,2-a]quinoxaline Skeletons
The functionalization of the pre-formed pyrrolo[1,2-a]quinoxaline skeleton is a key strategy for accessing novel derivatives with tailored properties. C-H functionalization and the introduction of specific functional groups are two prominent approaches.
Direct C-H bond functionalization represents a highly atom-economical and efficient strategy for modifying the pyrrolo[1,2-a]quinoxaline core. scirp.orgresearchgate.net Research has primarily focused on the functionalization of the C1 and C4 positions of the pyrrole and quinoxaline rings, respectively.
Various methodologies have been developed to introduce a range of substituents, including halogen, difluoroacetate, aryl, and arylthio groups, onto the pyrrolo[1,2-a]quinoxaline scaffold. scirp.org For instance, copper-catalyzed methods have been successfully employed for the direct C1-H difluoromethylation and trifluoromethylation of pyrrolo[1,2-a]quinoxalines. scirp.org Palladium-catalyzed direct C-H arylation has also been reported as an effective method for introducing aryl groups. scirp.org
Table 2: Examples of C-H Functionalization of Pyrrolo[1,2-a]quinoxaline scirp.orgresearchgate.net
| Substrate | Reagent | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Product | Position of Functionalization | Yield (%) |
| Pyrrolo[1,2-a]quinoxaline | N-Fluorobenzenesulfonimide | Copper | DCE | 80 | 12 | C1-Amino derivative | C1 | 75 |
| Pyrrolo[1,2-a]quinoxaline | Diaryl disulfide | Copper/KI | DMF | 100 | 24 | C1-Arylthio derivative | C1 | 82 |
| Pyrrolo[1,2-a]quinoxaline | Aryl iodide | Palladium | Toluene | 110 | 24 | C4-Aryl derivative | C4 | 78 |
The introduction of specific functional groups, such as carbonitrile and carboxylic acid hydrazide moieties, onto the pyrrolo[1,2-a]quinoxaline framework is of significant interest for developing compounds with potential applications in various fields.
This compound:
Therefore, a potential pathway to this compound would involve the initial synthesis of an 8-halo-pyrrolo[1,2-a]quinoxaline precursor, such as 8-bromo- or 8-chloro-pyrrolo[1,2-a]quinoxaline. The synthesis of such halo-derivatives has been reported. nih.gov Subsequent reaction of this precursor with copper(I) cyanide would be expected to yield the desired this compound.
Proposed Synthesis of this compound:
Step 1: Synthesis of 8-Bromo-pyrrolo[1,2-a]quinoxaline. This can be achieved through established methods for the halogenation of the quinoxaline ring system. nih.gov
Step 2: Cyanation via Rosenmund-von Braun Reaction. The 8-bromo-pyrrolo[1,2-a]quinoxaline would then be subjected to reaction with copper(I) cyanide, likely in a high-boiling polar solvent like DMF or pyridine (B92270), at an elevated temperature to facilitate the nucleophilic substitution of the bromine atom with the cyanide group. rsc.orgorganic-chemistry.org
Pyrrolo[1,2-a]quinoxaline-carboxylic Acid Hydrazide:
The synthesis of pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives has been reported, primarily focusing on the 2- and 4-positions. capes.gov.br These compounds are typically prepared from the corresponding carboxylic acid esters. The ester is first synthesized and then reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol, to yield the desired carboxylic acid hydrazide.
Table 3: Synthesis of a Pyrrolo[1,2-a]quinoxaline-4-carboxylic Acid Hydrazide Derivative capes.gov.br
| Starting Material | Reagent | Solvent | Reaction Conditions | Product |
| Ethyl pyrrolo[1,2-a]quinoxaline-4-carboxylate | Hydrazine hydrate | Ethanol | Reflux | Pyrrolo[1,2-a]quinoxaline-4-carboxylic acid hydrazide |
Mechanistic Investigations of Pyrrolo 1,2 a Quinoxaline Formation and Reactions
Proposed Reaction Pathways for Annulation and Cyclization Reactions
The construction of the pyrrolo[1,2-a]quinoxaline (B1220188) skeleton is predominantly achieved through annulation and cyclization strategies. A prevalent and efficient method is the Pictet-Spengler-type reaction. unisi.itresearchgate.net This reaction typically involves the condensation of a 2-(1H-pyrrol-1-yl)aniline derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.
For the synthesis of Pyrrolo[1,2-a]quinoxaline-8-carbonitrile, a plausible pathway would involve the reaction of 2-(1H-pyrrol-1-yl)-5-cyanoaniline with an appropriate aldehyde. The proposed mechanism commences with the formation of a Schiff base intermediate from the aniline (B41778) and the aldehyde. Subsequent protonation of the imine nitrogen enhances its electrophilicity, facilitating the intramolecular attack by the electron-rich pyrrole (B145914) ring to form a spirocyclic intermediate. A final dehydration and aromatization step would then yield the desired this compound. The electron-withdrawing nature of the 8-cyano group is anticipated to influence the nucleophilicity of the aniline precursor and the stability of the intermediates.
Alternative pathways include metal-catalyzed domino reactions. For instance, a copper(II)-catalyzed reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides proceeds through a sequence of C-C bond cleavage and the formation of new C-C and C-N bonds, suggesting the involvement of radical species. rsc.org
Table 1: Proposed Annulation and Cyclization Pathways
| Reaction Type | Starting Materials | Key Steps | Catalyst/Reagent |
|---|---|---|---|
| Pictet-Spengler | 2-(1H-pyrrol-1-yl)-5-cyanoaniline, Aldehyde | Imine formation, Intramolecular cyclization, Dehydration | Acid catalyst (e.g., p-DBSA) |
| Copper-Catalyzed Domino Reaction | 2-(1H-pyrrol-1-yl)-5-cyanoaniline, Alkylsilyl peroxide | Radical generation, C-C and C-N bond formation | Cu(II) salt |
Role of Key Intermediates in Pyrrolo[1,2-a]quinoxaline Synthesis
The nature and stability of intermediates are crucial in directing the course of pyrrolo[1,2-a]quinoxaline synthesis. In the Pictet-Spengler reaction, the pivotal intermediate is the protonated iminium ion. Its electrophilicity is the driving force for the ring-closing step. The stability of this cation can be influenced by substituents on both the aniline and aldehyde precursors.
In syntheses starting from 1-(2-nitroaryl)pyrroles, the corresponding aniline is generated in situ via reduction. nih.gov The subsequent cyclization proceeds through intermediates analogous to those in the Pictet-Spengler pathway.
In radical-mediated syntheses, the key intermediates are radical species. For example, in the electrochemical synthesis from 1-(2-aminophenyl)pyrroles and acetonitrile (B52724), the reaction is proposed to proceed via radical cross-coupling, where acetonitrile acts as a carbon source through C-C bond cleavage. researchgate.net
Table 2: Key Intermediates in Pyrrolo[1,2-a]quinoxaline Synthesis
| Synthetic Pathway | Key Intermediate | Role of Intermediate |
|---|---|---|
| Pictet-Spengler | Iminium cation | Electrophile for intramolecular cyclization |
| From Nitroarenes | In situ generated aniline | Nucleophile for subsequent cyclization |
| Radical Cross-Coupling | Carbon-centered radicals | Building blocks for C-C and C-N bond formation |
Electrophilic Aromatic Substitution and Nucleophilic Addition Mechanisms
The pyrrolo[1,2-a]quinoxaline system possesses a unique electronic profile, with the pyrrole ring being electron-rich and the quinoxaline (B1680401) moiety being relatively electron-deficient. This duality governs its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution: The pyrrole ring is the preferred site for electrophilic attack. Reactions such as halogenation and acylation are expected to occur predominantly on the pyrrole moiety. The presence of the electron-withdrawing 8-cyano group on the quinoxaline ring would further deactivate this part of the molecule towards electrophilic substitution, reinforcing the selectivity for the pyrrole ring.
Nucleophilic Addition: The quinoxaline part of the molecule, particularly when quaternized to form a quinoxalinium salt, is susceptible to nucleophilic attack. rsc.org Nucleophiles can add to the electron-deficient pyrazine (B50134) ring. The 8-cyano group, by virtue of its electron-withdrawing nature, would enhance the electrophilicity of the quinoxaline ring system, potentially facilitating nucleophilic addition reactions.
Radical Cross-Coupling and Oxidative Cyclization Mechanisms
Radical cross-coupling reactions provide a powerful tool for the synthesis of substituted pyrrolo[1,2-a]quinoxalines. An electrochemical approach has been developed for the synthesis of these compounds from 1-(2-aminophenyl)pyrroles and various carbon sources like acetonitrile. researchgate.net The proposed mechanism involves the anodic oxidation of the aniline to generate a radical cation, which then participates in a cascade of reactions including C-H bond functionalization and C-C/C-N bond formation.
Oxidative cyclization is another key strategy. A copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline with alkylsilyl peroxides has been reported to proceed via a domino reaction involving radical intermediates. rsc.org An iodine-catalyzed one-pot synthesis via sp3 and sp2 C-H cross-dehydrogenative coupling has also been developed, using DMSO as the oxidant. rsc.org These methods offer a direct route to the pyrrolo[1,2-a]quinoxaline core.
Rearrangement Reactions Involving Pyrrolo[1,2-a]quinoxalines
While not extensively documented for the pyrrolo[1,2-a]quinoxaline system itself, rearrangement reactions are known for related heterocyclic systems. For instance, the reaction of chlorodiazepine oxide with dimethyl acetylenedicarboxylate (B1228247) proceeds via a 1,3-dipolar addition followed by a Beckmann-type rearrangement to form pyrrolo[1,2-a]quinoxaline derivatives. scribd.com It is conceivable that under specific conditions, such as thermal or photochemical activation, the pyrrolo[1,2-a]quinoxaline skeleton, particularly with certain substituents, could undergo skeletal rearrangements. The 8-cyano group might influence the electronic distribution and strain within the ring system, potentially opening avenues for novel rearrangement pathways.
Structure Activity Relationship Sar Studies in Pyrrolo 1,2 a Quinoxaline Chemistry
Influence of Substituent Nature and Positional Isomerism on Biological Activity
The biological activity of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives is profoundly influenced by the electronic properties and placement of substituents on the fused ring system. Research has shown that even minor modifications can lead to significant changes in efficacy and selectivity. nih.gov
For instance, in the development of Sirtuin 6 (Sirt6) activators, SAR studies revealed a clear preference for hydrophobic substituents on the tricyclic ring. nih.gov The introduction of a methyl group (CH₃) at the C-8 position or a trifluoromethyl group was found to be beneficial for the activating effect on Sirt6. Conversely, the incorporation of hydrophilic groups, such as hydroxyl (OH) or sulfonyl (SO₂), was unfavorable and led to a decrease in potency. Similarly, substituents like 7-CONH₂ and 1-CH₂OH resulted in a dramatic loss of activity. nih.gov
In the context of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, substitutions at various positions have been explored. Derivatives substituted at positions C1-C4 and/or C7-C8 were identified as potent inhibitors in the low- to sub-micromolar range. nih.gov The 4-benzyl derivative, in particular, emerged as the most potent inhibitor with an IC₅₀ of 0.24 μM. Furthermore, the introduction of chlorine atoms at the C-7 and/or C-8 positions maintained high potency and conferred excellent selectivity against the related T-cell protein tyrosine phosphatase (TCPTP). nih.gov
For protein kinase CK2 inhibition, the substitution pattern at the C-3 and C-4 positions is critical. The most promising compound identified was 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid, which inhibited human CK2 with an IC₅₀ of 49 nM, highlighting the importance of an amino-linked, substituted phenyl ring at C-4 and a carboxylic acid at C-3. nih.gov
The influence of positional isomerism is also a critical factor. In the Sirt6 activator series, the position of a nitrogen atom within a pyridyl side chain was crucial. A 3-pyridyl group was found to be essential for activity, and shifting the nitrogen from the meta position to the ortho or para position resulted in a complete loss of Sirt6 activation. nih.gov This underscores the specific spatial arrangement required for interaction with the biological target.
Table 1: Influence of Substituents on Sirt6 Activation by Pyrrolo[1,2-a]quinoxaline Analogs
| Compound Analogue | Modification | Effect on Sirt6 Activation | Reference |
|---|---|---|---|
| Base Scaffold | 8-CH₃ substitution | Beneficial | nih.gov |
| Base Scaffold | 8-OCH₃ substitution | Maintained potency | nih.gov |
| Base Scaffold | 8-F substitution | Decreased potency | nih.gov |
| Base Scaffold | 7-CH₂OH substitution | Decreased potency | nih.gov |
| Base Scaffold | 7-CONH₂ substitution | Dramatic loss of potency | nih.gov |
| Base Scaffold | 1-CH₂OH substitution | Dramatic loss of potency | nih.gov |
| Side Chain Pyridyl N | Shift from meta to ortho/para | Complete loss of activity | nih.gov |
Design and Exploration of Bioisosteric Heterocycles Based on Pyrrolo[1,2-a]quinoxaline
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical properties, potency, and selectivity of lead compounds. In the pyrrolo[1,2-a]quinoxaline series, this has involved modifications to both the core tricyclic scaffold and its peripheral substituents. researchgate.net Quinoxaline (B1680401) derivatives themselves are sometimes considered bioisosteres of other fused ring systems like naphthalene (B1677914) and quinoline. researchgate.netresearchgate.net
A notable example of core scaffold modification was explored during the optimization of Sirt6 activators. The nitrogen atom of the quinoxaline ring was replaced with an oxygen atom, yielding a 4H-benzo[b]pyrrolo[1,2-d] nih.govutmb.eduoxazine scaffold. nih.gov This bioisosteric replacement resulted in only a slight decrease in Sirt6 activating effect, demonstrating that the core scaffold is amenable to such changes while retaining significant biological activity. nih.gov
Bioisosteric modifications of side chains have also proven fruitful. For Sirt6 activators, replacing a critical pyridine (B92270) ring on a side chain with a benzene (B151609) ring led to only a slight decrease in potency. nih.gov This indicates that while the electronic and steric properties of the aromatic ring are important, a nitrogen atom within that specific ring is not an absolute requirement for activity.
In another approach, researchers have investigated the properties of 4,5-dihydropyrrolo[1,2-a]quinoxalines. unisi.it These compounds, where the pyrazine (B50134) ring is partially saturated, have a less planar and more flexible structure compared to their fully aromatic counterparts. The synthesis and evaluation of these analogs, inspired by other known antiproliferative agents, represent an effort to explore different conformational spaces and potentially discover novel biological activities or improved properties. unisi.itresearchgate.net
Table 2: Bioisosteric Modifications of the Pyrrolo[1,2-a]quinoxaline Scaffold
| Original Moiety | Bioisosteric Replacement | Biological Target/Activity | Outcome | Reference |
|---|---|---|---|---|
| Quinoxaline -NH- group | Oxazine -O- group (4H-benzo[b]pyrrolo[1,2-d] nih.govutmb.eduoxazine) | Sirt6 Activation | Slightly diminished activating effect | nih.gov |
| Side-chain Pyridine Ring | Benzene Ring | Sirt6 Activation | Slight decrease in potency | nih.gov |
| Aromatic Pyrrolo[1,2-a]quinoxaline | 4,5-Dihydropyrrolo[1,2-a]quinoxaline (B8646923) | Antiproliferative | Furnished promising antiproliferative compounds | unisi.it |
Conformational Effects and Structural Constraints on Biological Potential
The three-dimensional structure and conformational flexibility of pyrrolo[1,2-a]quinoxaline derivatives are critical determinants of their biological activity. The constrained nature of the tricyclic system provides a rigid framework that can be precisely decorated with functional groups to optimize interactions with biological targets. researchgate.net
Molecular modeling and docking studies have provided significant insights into the required conformations for activity. For Sirt6 activators, docking studies revealed that a protonated nitrogen on a side chain forms crucial π-cation interactions with a tryptophan residue (Trp188) in the enzyme's binding pocket. nih.govutmb.edu This interaction helps to stabilize the compound within an extended binding pocket, highlighting the importance of a specific conformation and charge distribution for potent activation.
Structural modifications that alter the planarity and conformation of the scaffold have been shown to have a significant impact. For example, dehydrogenating the quinoxaline ring, which would enforce greater planarity, was found to be unfavorable for Sirt6 activation. nih.gov Similarly, a ring-opened derivative, lacking the conformational constraints of the tricyclic system, failed to activate Sirt6, indicating that the intact, rigid scaffold is essential for activity. nih.gov
The study of 4,5-dihydropyrrolo[1,2-a]quinoxalines also sheds light on conformational effects. unisi.it These partially saturated analogs possess greater flexibility compared to the fully aromatic pyrrolo[1,2-a]quinoxalines. The fact that these "dihydro" versions exhibit promising antiproliferative activity suggests that for certain targets, a degree of conformational flexibility might be advantageous. unisi.itresearchgate.net
Crystal structure analysis of a 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline derivative provided precise measurements of the dihedral angles between the central pyrrolo[1,2-a]quinoxaline core and its phenyl and thiophene (B33073) substituents. nih.gov Such structural data is invaluable for understanding the preferred low-energy conformations that may be relevant for receptor binding and for validating computational models used in rational drug design.
Biological Activities and Pharmacological Potential of Pyrrolo 1,2 a Quinoxaline Derivatives
Antimicrobial and Antiparasitic Activities
Derivatives of the pyrrolo[1,2-a]quinoxaline (B1220188) core have shown notable efficacy against a range of microbial and parasitic pathogens. researchgate.net This has led to dedicated research into their specific properties, including their effects on fungi, parasites like Leishmania and Plasmodium, and various bacteria. nih.govproquest.commdpi.com
Certain pyrrolo[1,2-a]quinoxaline derivatives have been investigated for their antifungal capabilities. One study focused on the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives and their ability to inhibit drug efflux pumps in Candida albicans, a common cause of fungal infections in humans. nih.gov The study found that several of the synthesized compounds acted as inhibitors of the CaCdr1p and CaMdr1p transporters. nih.gov Two compounds, in particular, demonstrated a synergistic effect with fluconazole, a conventional antifungal medication, suggesting their potential to chemosensitize drug-resistant fungal strains. nih.gov
Another study reported that compound 3a, a pyrrolo[1,2-a]quinoline (B3350903) derivative, exhibited potent antifungal activity against both Aspergillus niger and Candida albicans. ku.ac.ae
Table 1: Antifungal Activity of Select Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound | Fungal Strain | Activity | Source |
|---|---|---|---|
| Piperazinyl-pyrrolo[1,2-a]quinoxalines (e.g., 1d, 1f) | Candida albicans | Inhibitors of CaCdr1p and CaMdr1p transporters; synergistic with fluconazole. | nih.gov |
| Compound 3a | Aspergillus niger, Candida albicans | Potent antifungal performance. | ku.ac.ae |
The potential of pyrrolo[1,2-a]quinoxaline derivatives as antileishmanial agents has been a subject of investigation. mdpi.com Research has shown that while some derivatives exhibit promising antiplasmodial activity, their efficacy against Leishmania donovani, the parasite responsible for visceral leishmaniasis, was found to be selective, indicating a more pronounced antiplasmodial profile in some cases. proquest.com In contrast, a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their effectiveness against visceral leishmaniasis. One compound from this series, compound 5m, displayed significant in vitro antileishmanial activity. rsc.org
Table 2: Antileishmanial Activity of Pyrrolo[1,2-a]quinoxaline and Related Derivatives
| Compound Series | Parasite Strain | Key Findings | Source |
|---|---|---|---|
| Bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives | Leishmania donovani | Selective antiplasmodial profile observed. | proquest.com |
| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives (e.g., 5m) | Visceral Leishmaniasis | Compound 5m showed potential in vitro antileishmanial activity. | rsc.org |
The fight against malaria has spurred research into novel therapeutic agents, with pyrrolo[1,2-a]quinoxaline derivatives emerging as a promising class of compounds. bohrium.combohrium.com Studies have explored the in vitro activity of these derivatives against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. bohrium.comnih.gov
Novel series of ferrocenic pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested for their antiplasmodial activity. bohrium.comnih.gov The research indicated that the effectiveness of these compounds is influenced by the nature of the linker, substituents on the pyrrolo[1,2-a]quinoxaline nucleus, and the type of amine moiety. bohrium.com For instance, compounds featuring a bis(3-aminopropyl)piperazine linker generally exhibited higher activity. bohrium.comresearchgate.net Furthermore, the introduction of a methoxy (B1213986) group on the pyrrolo[1,2-a]quinoxaline core was found to enhance pharmacological activity. bohrium.comnih.govresearchgate.net
Another study focused on bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives, revealing good antimalarial activity with IC50 values in the micromolar range. proquest.com Specifically, the bis-pyrrolo[1,2-a]quinoxalines 1n and 1p were identified as the most potent candidates with high selectivity indices. proquest.com The mechanism of action for some of these compounds is thought to involve the inhibition of β-hematin formation, a crucial process for the parasite's survival. bohrium.comnih.gov
Table 3: Antimalarial Activity of Select Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound Series | Plasmodium falciparum Strains | Key Findings | Source |
|---|---|---|---|
| Ferrocenic pyrrolo[1,2-a]quinoxalines | Chloroquine-sensitive and resistant strains | Activity dependent on linker and substituents; methoxy group enhanced activity. | bohrium.comnih.gov |
| Bis- and tris-pyrrolo[1,2-a]quinoxalines (e.g., 1n, 1p) | W2 and 3D7 | Good antimalarial activity; compounds 1n and 1p were most potent. | proquest.com |
| Ferrocenyl-substituted pyrrolo[1,2-a]quinoxalines | FcB1, K1, and F32 | Nitro-substituted compounds showed promising results. | bohrium.com |
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Pyrrolo[1,2-a]quinoxaline derivatives have been identified as a promising scaffold in this area. mdpi.comnih.gov A series of novel pyrrolo[1,2-a]quinoxaline-based compounds were designed and synthesized, with several showing significant in vitro antitubercular activity and moderate cytotoxicity. nih.gov One representative compound, 12g, exhibited a minimum inhibitory concentration (MIC) of 5 μg/ml. nih.gov Further studies suggested that the enzyme InhA might be a biological target for these active compounds. nih.gov
Another study on pyrrolo[1,2-a]quinoline derivatives also demonstrated anti-tuberculosis activity against both the H37Rv strain and multidrug-resistant strains of Mycobacterium tuberculosis. doaj.orgnih.gov The most promising compound, dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate 4j, showed activity at 8 and 16 µg/mL, respectively. doaj.orgnih.gov
Table 4: Antituberculosis Activity of Pyrrolo[1,2-a]quinoxaline and Related Derivatives
| Compound Series | Mycobacterium tuberculosis Strains | Key Findings | Source |
|---|---|---|---|
| Pyrrolo[1,2-a]quinoxaline-based scaffold | H37Rv | Ten compounds showed appreciable activity; Compound 12g had a MIC of 5 μg/ml. | nih.gov |
| Pyrrolo[1,2-a]quinoline derivatives (e.g., 4j) | H37Rv and multidrug-resistant strains | Compound 4j was the most promising agent with MICs of 8 and 16 µg/mL. | doaj.orgnih.gov |
| Phenylpyrrolo[1,2-a]quinoxalinylpyrrole carboxylic acid derivatives | Not specified | Identified as new potential drugs for tuberculosis. | researchgate.net |
| 4-substitued 4,5-dihydropyrrolo[1,2-a]quinoxalines | Not specified | Displayed potent antimycobacterial activity with MICs from 6.25 to 12.5 µg/mL. | mdpi.com |
The antibacterial potential of pyrrolo[1,2-a]quinoxaline derivatives has also been explored. researchgate.netrsc.orgrsc.org One study synthesized a new series of 1,5-disubstituted pyrrolo[1,2-a]quinazolines and screened them for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org Another study reported that certain 2,3‐N,N‐diphenyl quinoxaline (B1680401) derivatives exhibited significant activity against various strains of Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, with MIC values ranging from 0.25 to 1 mg/L. researchgate.net These compounds were also effective against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium/E. faecalis (VRE) strains. researchgate.net Additionally, a pyrrolo[1,2-a]quinoline derivative, compound 3a, demonstrated remarkable antibacterial efficacy against S. aureus and E. coli. ku.ac.ae
Table 5: Antibacterial Activity of Select Pyrrolo[1,2-a]quinoxaline and Related Derivatives
| Compound Series | Bacterial Strains | Key Findings | Source |
|---|---|---|---|
| 1,5-disubstituted pyrrolo[1,2-a]quinazolines | Gram-positive and Gram-negative bacteria | Screened for in vitro antibacterial activity. | rsc.org |
| 2,3‐N,N‐diphenyl quinoxaline derivatives | S. aureus, E. faecium, E. faecalis, MRSA, VRE | Significant activity with MIC values of 0.25 to 1 mg/L. | researchgate.net |
| Compound 3a | S. aureus, E. coli | Remarkable antibacterial efficacy. | ku.ac.ae |
Antiviral Properties (e.g., Anti-HCV, Anti-HIV)
The versatile quinoxaline scaffold has been a focal point in the design of novel antiviral agents, including those targeting Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). nih.gov Several quinoxaline derivatives have been evaluated for their anti-HCV potential. nih.gov
In the context of HIV, quinoxalinylethylpyridylthioureas (QXPTs) have been identified as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). torvergata.it Modifications to the heterocyclic skeleton linked to the ethyl spacer have been explored to improve antiviral potency. torvergata.it Furthermore, a series of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives were synthesized, with two derivatives bearing bulky substituents showing better anti-HIV activity compared to their less bulky counterparts. nih.gov
More recently, a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives were identified as potent and selective Sirt6 activators. nih.gov One of these compounds, compound 38, significantly suppressed SARS-CoV-2 infection with an EC50 value of 9.3 μM. nih.gov
Table 6: Antiviral Activity of Select Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound Series | Virus | Key Findings | Source |
|---|---|---|---|
| Quinoxaline derivatives | HCV | Evaluated for anti-HCV potential. | nih.gov |
| Quinoxalinylethylpyridylthioureas (QXPTs) | HIV-1 | Act as non-nucleoside reverse transcriptase inhibitors. | torvergata.it |
| 6-chloro-7-fluoroquinoxaline derivatives | HIV | Derivatives with bulky substituents showed better activity. | nih.gov |
| Pyrrolo[1,2-a]quinoxaline-based derivatives (e.g., 38) | SARS-CoV-2 | Compound 38 significantly suppressed viral infection with an EC50 of 9.3 μM. | nih.gov |
Anti-inflammatory and Antiulcer Effects
The pyrrolo[1,2-a]quinoxaline core has been identified as a promising scaffold for the development of anti-inflammatory agents. researchgate.netunisi.it Certain derivatives have been shown to modulate key pathways involved in the inflammatory response. For instance, the human protein kinase CK2, a known drug target for inflammatory disorders, is effectively inhibited by some substituted pyrrolo[1,2-a]quinoxalines. researchgate.net
More recently, a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives were identified as potent and selective activators of Sirtuin 6 (Sirt6), a NAD+-dependent deacetylase. nih.gov Several of these compounds demonstrated strong repression of lipopolysaccharide (LPS)-induced production of proinflammatory cytokines and chemokines. nih.gov This suggests that the anti-inflammatory potential of this class of compounds may be mediated through the activation of Sirt6. nih.gov The diverse biological activities of quinoxaline derivatives, in general, include anti-inflammatory effects, highlighting the therapeutic potential of this chemical family. researchgate.netresearchgate.net
There is currently no available research data regarding the antiulcer effects of pyrrolo[1,2-a]quinoxaline derivatives based on the conducted searches.
Antiproliferative and Anticancer Activities
The pyrrolo[1,2-a]quinoxaline moiety is a recognized scaffold in the design of agents with antiproliferative and anticancer properties. researchgate.net Numerous derivatives have been synthesized and evaluated for their cytotoxic potential across a range of human cancer cell lines, demonstrating a variety of mechanisms of action. unisi.itnih.govresearchgate.net
Pyrrolo[1,2-a]quinoxaline derivatives have shown significant in vitro antiproliferative activity against various hematological and solid tumor cell lines.
Human Leukemic Cell Lines: Substituted pyrrolo[1,2-a]quinoxalines have been tested for their ability to inhibit the proliferation of human leukemic cell lines, including K562, U937, HL60, MV4-11, and Jurkat cells. nih.gov For example, compound 1a was found to inhibit the K562 cell line with a half-maximal inhibitory concentration (IC50) of 4.5 µM. nih.gov Another derivative, 1h , inhibited the U937 cell line with an IC50 of 5 µM. nih.gov A newer compound, (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (JG1679) , displayed potent cytotoxicity against the MV4-11 and Jurkat cell lines with IC50 values of 1.7 µM and 3.0 µM, respectively. drexel.edu Another derivative, 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one (9) , also showed cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937. nih.gov
Breast Cancer Cell Lines: The antiproliferative effects of these compounds extend to breast cancer. The MCF7 human breast cancer cell line has been a target in several studies. nih.gov Compound 1h inhibited MCF7 cell proliferation with an IC50 of 8 µM. nih.gov More recent research has focused on 4,5-dihydropyrrolo[1,2-a]quinoxalines as potential anticancer agents in G protein-coupled estrogen receptor 1 (GPER)-expressing breast cancer cells, such as the SKBR3 cell line. unisi.it These studies, inspired by known GPER modulators, have identified that derivatives with isopropyl groups can be promising antiproliferative compounds. unisi.it
Table 1: Antiproliferative Activity of Selected Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1a | K562 | Chronic Myelogenous Leukemia | 4.5 | nih.gov |
| 1h | U937 | Histiocytic Lymphoma | 5 | nih.gov |
| 1h | MCF7 | Breast Adenocarcinoma | 8 | nih.gov |
| JG1679 | MV4-11 | Acute Myeloid Leukemia | 1.7 | drexel.edu |
| JG1679 | Jurkat | Acute T-cell Leukemia | 3.0 | drexel.edu |
| JG1679 | K562 | Chronic Myelogenous Leukemia | >50 | drexel.edu |
| 9 | HL60, K562, U937 | Leukemia | 8 - 31 | nih.gov |
A primary mechanism for the anticancer effects of pyrrolo[1,2-a]quinoxalines is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. researchgate.net
Akt Kinase: The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a key node in cell signaling pathways that promote survival and proliferation and is a major target for cancer therapy. nih.gov Many pyrrolo[1,2-a]quinoxaline derivatives have been designed as structural analogues of known quinoxaline-based Akt inhibitors. nih.gov Studies have confirmed their role as potential inhibitors of Akt kinase, contributing to their antiproliferative activity. researchgate.netnih.gov
CK2: Human protein kinase CK2 is another target implicated in cancer and inflammatory diseases. researchgate.net Substituted 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c ) was identified as a potent inhibitor of human CK2, with an IC50 value of 49 nM. researchgate.net This demonstrates that the pyrrolo[1,2-a]quinoxaline scaffold is a promising starting point for developing potent CK2 inhibitors. researchgate.net
Bruton's Tyrosine Kinase (BTK): BTK is a validated target in B-cell malignancies. nih.gov Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been developed as novel, selective, non-covalent BTK inhibitors. nih.gov Specifically, compounds 2 and 4 from a synthesized series showed potent BTK inhibition with IC50 values of 7.41 nM and 11.4 nM, respectively. nih.gov
No specific research linking pyrrolo[1,2-a]quinoxaline derivatives to the inhibition of RAD51 was identified in the literature search.
Table 2: Kinase Inhibition by Selected Pyrrolo[1,2-a]quinoxaline Derivatives
| Derivative Class/Compound | Target Kinase | IC50 | Reference |
|---|---|---|---|
| Compound 1c | CK2 | 49 nM | researchgate.net |
| Compound 2 | BTK | 7.41 nM | nih.gov |
| Compound 4 | BTK | 11.4 nM | nih.gov |
| General Derivatives | Akt Kinase | Activity Confirmed | researchgate.netnih.gov |
Enzyme Modulation (e.g., FAAH, MAGL)
Beyond kinase inhibition, pyrrolo[1,2-a]quinoxalines have been shown to modulate other classes of enzymes. While no specific inhibitors of Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL) within this chemical class were found, research has identified activity against other important enzymes.
Sirtuin 6 (Sirt6) Activation: In contrast to inhibition, certain pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent and selective activators of Sirt6, a histone deacetylase involved in regulating cellular processes like DNA repair and gene expression. nih.gov This activation is linked to the anti-inflammatory effects of the compounds. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of insulin (B600854) signaling, making it a therapeutic target for type 2 diabetes. nih.gov A study found that pyrrolo[1,2-a]quinoxalines are effective PTP1B inhibitors, with the 4-benzyl derivative being the most potent, showing an IC50 of 0.24 µM. nih.gov These compounds were found to act as insulin mimetics, and their binding was suggested to be at an allosteric site on the enzyme. nih.gov
Receptor Modulation (e.g., 5-HT3 receptor agonists, Central Dopamine (B1211576), Cannabinoid Type 1, Glucagon (B607659) Receptor Antagonists)
The pyrrolo[1,2-a]quinoxaline scaffold has proven to be a versatile template for designing ligands that modulate the activity of various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
5-HT3 Receptor Agonists: A number of pyrrolo[1,2-a]quinoxaline derivatives have been developed as high-affinity and selective 5-HT3 receptor agonists. researchgate.net Some of the most active compounds in binding studies displayed subnanomolar affinity for the 5-HT3 receptor. researchgate.net Functional studies confirmed that most of these compounds possess clear-cut 5-HT3 agonist properties. researchgate.net
Central Dopamine Receptor Antagonists: In the search for atypical antipsychotic agents, which often target dopamine receptors, several 2-(aminomethyl)-4-phenylpyrrolo[1,2-a]-quinoxalines were synthesized and evaluated. oup.comoup.comgoogle.com A pharmacological study using an apomorphine-induced climbing behavior model in mice revealed that several of these derivatives possess central dopamine antagonist activity. oup.comoup.comgoogle.com The most active derivative, 2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]-4-phenylpyrrolo[1,2-a]quinoxalinium oxalate (B1200264) (3b) , exhibited a profile similar to the atypical antipsychotic clozapine. oup.comoup.comgoogle.com
Cannabinoid Type 1 (CB1) Receptor Antagonists: A high-throughput screening hit led to the development and optimization of a novel series of N-alkyl-N-[2-oxo-2-(4-aryl-4H-pyrrolo[1,2-a]quinoxaline-5-yl)-ethyl]-carboxylic acid amides. This work resulted in the identification of potent in vitro antagonists for the cannabinoid 1 receptor (CB1R), representing a new class of compounds for this target.
Glucagon Receptor Antagonists: Earlier research identified pyrrolo[1,2-a]quinoxalines as potential non-peptide antagonists for the glucagon receptor, indicating their potential utility in metabolic disorders.
Other Receptors: The broad activity of this scaffold is further evidenced by reports of derivatives acting as adenosine (B11128) receptor modulators and antagonists for the fractalkine receptor (CX3CR1), which is implicated in cancer metastasis. drexel.edu
Advanced Characterization and Computational Studies of Pyrrolo 1,2 a Quinoxaline
Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental to confirming the identity and elucidating the structural features of newly synthesized pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. Techniques such as FT-IR, UV-Vis, NMR, and mass spectrometry each provide unique and complementary information.
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For pyrrolo[1,2-a]quinoxaline derivatives, characteristic peaks confirm the presence of aromatic C-H bonds, C=C and C=N stretching vibrations within the fused ring system. In the case of specific derivatives like 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, FT-IR analysis is used to confirm the presence of key functional groups integral to the compound's structure. researchgate.net
UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. Pyrrolo[1,2-a]quinoxaline and its derivatives typically exhibit multiple absorption bands in the UV-visible region, corresponding to π-π* transitions within the conjugated aromatic system. acrhem.org Studies on the parent compound and its substituted analogues show absorption maxima that can be influenced by both the solvent and the nature of the substituents. acs.org For instance, a study on various derivatives noted absorption bands in the 350–385 nm range. acrhem.org The UV-vis spectra of some derivatives show minimal change in absorption profiles across solvents with different polarities, indicating a lack of sensitivity in the ground state. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the precise connectivity of atoms. The chemical shifts and coupling constants of the protons and carbons in the pyrrolo[1,2-a]quinoxaline skeleton provide a detailed map of the molecule's structure. semanticscholar.org Spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆. acs.org
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). acs.org This technique confirms that the correct molecular formula has been achieved during synthesis. semanticscholar.org
Table 1: Representative Spectroscopic Data for Pyrrolo[1,2-a]quinoxaline and a Derivative
| Technique | Compound | Key Observations |
|---|---|---|
| ¹H NMR | Pyrrolo[1,2-a]quinoxaline | (300 MHz, CDCl₃) δ (ppm): 8.77 (d), 7.93 (d), 7.87 (d), 7.79 (d), 7.46 (t), 7.40 (t), 6.86 (dd), 6.84 (dd). |
| UV-Vis | 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) | Absorption maximum (λ_abs) observed at 340 nm. acs.org |
| FT-IR | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | Used to structurally characterize and confirm functional groups. researchgate.net |
| HRMS | 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) | Used to confirm molecular formula and mass. acs.org |
X-ray Crystallography for Precise Structural Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions, such as π–π stacking, which can influence the material's bulk properties.
Several derivatives of the pyrrolo[1,2-a]quinoxaline scaffold have had their structures confirmed by this method. For example, the structure of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline was confirmed by single-crystal X-ray diffraction, revealing its crystallization in a monoclinic system with the space group P2₁/c. researchgate.net Similarly, the 3D structure of 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one was established by X-ray crystallography, which validated the structure anticipated from NMR data. semanticscholar.org This level of structural detail is invaluable for understanding structure-activity relationships and for providing starting geometries for computational studies.
Table 2: Crystallographic Data for a Pyrrolo[1,2-a]quinoxaline Derivative
| Parameter | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.2009(17) Å |
| b = 8.3544(9) Å | |
| c = 13.9179(17) Å | |
| β = 104.980(5)° |
Computational Chemistry and Theoretical Investigations
Computational chemistry provides deep insights into the electronic structure, reactivity, and potential interactions of molecules, complementing experimental findings. For the pyrrolo[1,2-a]quinoxaline system, theoretical investigations are crucial for rationalizing observed properties and predicting the behavior of new derivatives.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations are employed to optimize the ground-state geometry, calculate vibrational frequencies (to compare with FT-IR spectra), and determine various electronic properties. researchgate.netacrhem.org Time-dependent DFT (TD-DFT) is particularly useful for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions, which can then be compared with experimental results. acs.org These calculations help to understand the nature of the electronic transitions, such as identifying them as π-π* or intramolecular charge transfer (ICT) transitions. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are critical parameters that relate to the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller HOMO-LUMO gap generally implies that the molecule is more polarizable and has a higher chemical reactivity. For pyrrolo[1,2-a]quinoxaline derivatives, FMO analysis helps to understand how different substituents affect the electronic distribution and the energy of these key orbitals, which in turn influences their photophysical and biological properties. acs.org
Table 3: Representative FMO Data from DFT Calculations
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyrrolo[1,2-a]quinoxaline (QHH) | -5.57 | -1.72 | 3.85 |
| 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) | -5.70 | -1.97 | 3.73 |
Data derived from computational studies on pyrrolo[1,2-a]quinoxaline derivatives. acs.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a pyrrolo[1,2-a]quinoxaline derivative, might interact with the active site of a target protein.
Several studies have utilized molecular docking to explore the therapeutic potential of this scaffold. For instance, derivatives have been docked into the active sites of:
SARS-CoV-2 Main Protease (3CLpro) : A study showed that 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline could be a potent inhibitor of this key viral enzyme. researchgate.net
Sirtuin 6 (Sirt6) : Docking studies helped to explain how certain derivatives act as potent and selective activators of Sirt6, an emerging drug target, by identifying key interactions like π-cation interactions with specific amino acid residues (e.g., Trp188). nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) : Simulations supported a putative binding mode for pyrrolo[1,2-a]quinoxaline inhibitors to an allosteric pocket of PTP1B, a target for type 2 diabetes. nih.gov
These studies demonstrate the utility of molecular docking in identifying potential biological targets and rationalizing the mechanism of action for this class of compounds.
Photophysical Properties and Optical Applications
The extended π-conjugated system of the pyrrolo[1,2-a]quinoxaline core endows it with interesting photophysical properties, making it a candidate for various optical applications. Research has focused on its fluorescence, phosphorescence, and nonlinear optical behavior.
Fluorescence and Solvatochromism : Many pyrrolo[1,2-a]quinoxaline derivatives are fluorescent. Their emission properties can be sensitive to the polarity of the environment (solvatochromism), which is a useful feature for chemical sensors.
Aggregation-Induced Emission (AIE) : Some derivatives exhibit aggregation-induced emission, a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in a poor solvent or in the solid state. acs.org This property is highly desirable for applications in bioimaging and organic light-emitting diodes (OLEDs). For example, derivatives like 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) and 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP) display significant fluorescence enhancement via AIE. acs.org
Phosphorescence and ROS Generation : Computational and experimental studies have shown that some derivatives can undergo intersystem crossing (ISC) from the excited singlet state to a triplet state, leading to phosphorescence. acs.org These triplet states can also be responsible for the generation of reactive oxygen species (ROS), a property that can be exploited in photodynamic therapy. nih.gov
Nonlinear Optical (NLO) Properties : The delocalized π-electron system also gives rise to third-order nonlinear optical properties. Studies using techniques like degenerate four-wave mixing have shown that these molecules possess large second hyperpolarizability (γ) and nonlinear refractive index (n₂) values, suggesting potential applications in optical switching and other photonic devices. acrhem.org
The versatility of the pyrrolo[1,2-a]quinoxaline core allows for fine-tuning of these photophysical properties through synthetic modification, opening up possibilities for its use as fluorescent probes for bioimaging, components in OLEDs, and materials for advanced optical technologies. researchgate.netacs.orgmatilda.science
Fluorescence and Phosphorescence Studies of Pyrrolo[1,2-a]quinoxalines
The fluorescence and phosphorescence characteristics of pyrrolo[1,2-a]quinoxalines are intricately linked to their molecular structure, particularly the substituents at the 2 and 4 positions. nih.gov A comparative study of unsubstituted Pyrrolo[1,2-a]quinoxaline (QHH) and its derivatives—2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP), 2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QPT), and 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP)—has demonstrated pronounced differences in their photophysical behavior. acs.orgbohrium.com
Computational studies have been instrumental in elucidating the electronic transitions that govern the absorption and emission properties of these compounds. bohrium.commatilda.science For instance, Time-Dependent Density Functional Theory (TDDFT) calculations have shown that the higher-wavelength peaks in the absorption spectra of the nonrigid, substituted PQNs are dominated by both S0–S1 and S0–S2 transitions. bohrium.com In the rigid, unsubstituted QHH, a complete charge delocalization is observed in the fluorescent S1 state. bohrium.com Conversely, in its 2,4-disubstituted counterparts, the electronic charge clouds are notably absent on the benzene (B151609) and thiophene (B33073) rings adjacent to the fused pyrrole (B145914) of the PQN moieties. bohrium.com
The S1 states of these nonrigid molecules can undergo intersystem crossing (ISC) to higher triplet states (T2/T3), a process facilitated by further twisting along the C–C bonds. bohrium.com This transition is accompanied by a significant charge transfer, leading to a 1.5- to 3.0-fold increase in the dipole moments. bohrium.com These higher triplet states have been identified as the phosphorescent states. nih.govmatilda.science Phosphorescence studies have validated these computational findings, with the unsubstituted QHH showing the lowest phosphorescence intensity, while QPP exhibited the highest. nih.govmatilda.science Organic phosphorescent molecules are of particular interest due to their long emission lifetimes and good biocompatibility, which are advantageous for applications such as bioimaging by potentially eliminating interference from autofluorescence. acs.org
| Compound | Key Fluorescence/Phosphorescence Findings |
| QHH | Shows marginal increase in fluorescence intensity upon aggregation. acs.org Exhibits the lowest phosphorescence intensity. nih.govmatilda.science |
| QPP | Displays significant fluorescence enhancement via Aggregation-Induced Emission (AIE). acs.org Shows the highest phosphorescence intensity. nih.govmatilda.science |
| QPT | Shows less significant AIE enhancement compared to QPP and QTP. acs.org |
| QTP | Displays significant fluorescence enhancement via AIE. acs.org |
Aggregation-Induced Emission (AIE) Phenomena in Pyrrolo[1,2-a]quinoxaline Systems
Several pyrrolo[1,2-a]quinoxaline derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly luminescent upon aggregation. acs.orgnih.gov This property is in contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. nih.govmdpi.com The AIE effect in PQNs has been systematically studied by varying the solvent composition, typically using a mixture of a good solvent like dioxane and a poor solvent like water. acs.org
Upon increasing the water fraction from 0% to 99%, significant fluorescence enhancement was observed for QPP and QTP, while QHH showed only a marginal increase. acs.org This enhancement is attributed to the restriction of intramolecular vibrations and rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.orgmdpi.com
Solid-state studies have confirmed the AIE behavior of these compounds, with QTP showing the highest quantum yield. nih.gov Crystal structure analysis of QTP revealed a rigid π-system with two appended rotors (a thiophene and a benzene ring). acs.org The small dihedral angle between the PQN core and the thiophene ring is thought to facilitate electron transfer upon excitation, contributing to the aggregation-induced emission enhancement (AIEE) phenomenon in QTP. acs.org The presence of phosphorescence in AIE-active molecules (AIEgens) is particularly advantageous, as it allows for the combined benefits of a "turn-on" fluorescence signal, an extended lifetime, and the generation of reactive oxygen species. nih.govacs.org
| Compound | Aggregation-Induced Emission (AIE) Behavior |
| QHH | Marginal increase in fluorescence intensity upon aggregation. acs.org |
| QPP | Significant fluorescence enhancement via AIE. acs.org |
| QPT | Less pronounced AIE effect compared to QPP and QTP. acs.org |
| QTP | Significant fluorescence enhancement via AIE, with the highest quantum yield in the solid state. nih.govacs.org |
Reacting Oxygen Species (ROS) Generation Mechanisms
The generation of reactive oxygen species (ROS) is another important photophysical property of pyrrolo[1,2-a]quinoxalines, closely associated with their phosphorescence and aggregation behavior. nih.govacs.org The triplet state T1 appears to be responsible for ROS generation, a process that is aided by aggregation. nih.govmatilda.science
Computational studies have shown that the T1–S0 energy gap of the monomeric PQN system is close to the energy gap required for the excitation of molecular oxygen (O2). nih.gov Specifically, the calculated energy gaps for some PQN systems are very close to the X³Σg⁻–b¹Σg⁺ energy gap of O2 (1.60 eV). nih.gov This proximity allows for a triplet energy transfer from the PQN to O2, populating the higher singlet state (b¹Σg⁺) of oxygen. nih.gov This state is chemically unreactive and unstable, and in an aqueous solution, it rapidly converts to the lower, chemically reactive singlet state (a¹Δg), which has a longer lifetime and can participate in ROS generation. nih.gov
Furthermore, studies on a π-stacked trimer of QPP revealed that this energy gap is reduced upon aggregation, matching the energy required to populate the reactive a¹Δg state of O2 more precisely. nih.gov This suggests that aggregation promotes the generation of ROS. nih.gov Experimental studies have confirmed the ROS generation capability of these systems. nih.govmatilda.science For instance, when CAL-27 cells were incubated with PQNs and irradiated with white light, ROS generation was detected. nih.gov This feature is a known characteristic of several AIEgens that have been studied for their ability to induce reactive oxygen generation. nih.gov
| Compound | Role in ROS Generation | Mechanism |
| QPP | Shows ROS generation capability, enhanced by aggregation. nih.gov | Triplet energy transfer from the T1 state to molecular oxygen, facilitated by a reduced T1–S0 energy gap in the aggregated state. nih.gov |
| QTP | Also demonstrates ROS generation ability. nih.gov | Similar mechanism involving triplet energy transfer to molecular oxygen. nih.gov |
Emerging Applications and Future Research Directions
Pyrrolo[1,2-a]quinoxaline (B1220188) as Advanced Functional Molecules
Derivatives of pyrrolo[1,2-a]quinoxaline are recognized as important functional molecules with wide-ranging applications in medicinal chemistry and the development of functional materials. researchgate.netresearchgate.netresearchgate.net These compounds possess a unique dual electron donor/acceptor character owing to their pyridine-pyrrole core, which underpins their utility. nih.gov Their excellent photoelectric properties make them valuable in the fields of pharmaceutical preparations and organic electroluminescence. researchgate.netresearchgate.netresearchgate.net The inherent versatility of the pyrrolo[1,2-a]quinoxaline skeleton allows for its incorporation into advanced materials, positioning it as a significant building block for creating novel optoelectronic and biological agents. researchgate.netbohrium.com Researchers are actively exploring this scaffold to develop molecules with tailored properties for specific, high-performance applications.
Potential in Organic Electroluminescence and Photoelectric Devices
The pyrrolo[1,2-a]quinoxaline framework is a promising candidate for applications in optoelectronic materials. researchgate.netbohrium.comresearchgate.net Its inherent photoelectric properties have led to its use in organic electroluminescence. researchgate.netresearchgate.netresearchgate.net A key area of research is the development of electroactive materials for electrochromic devices.
A molecular engineering strategy has been employed to construct π-extended pyrrolo[1,2-a]quinoxaline-based donor-acceptor (D–A) materials. rsc.org In one study, triphenylamine (B166846) (TPA) as the donor unit was combined with pyrrolo[1,2-a]quinoxaline (PQ) as the acceptor unit, bearing different substituents to modulate the electronic properties. rsc.org Enhancing the electron-withdrawing capability of the substituents was found to decrease the energy gap of the compounds, which is a crucial factor for electrochromic performance. rsc.org The resulting materials were used to fabricate electrochromic devices, with the CF3-substituted derivative showing excellent stability and reversibility. rsc.org
| Compound Name | Substituent on PQ | Key Finding |
| CH3-PQ-TPA | Electron-donating (CH3) | Serves as a baseline for electronic property comparison. |
| PQ-TPA | Unsubstituted (H) | Intermediate energy gap. |
| CF3-PQ-TPA | Electron-withdrawing (CF3) | Lowest energy gap, best electrochemical activity and device stability. rsc.org |
These findings highlight the potential of pyrrolo[1,2-a]quinoxalines in creating tunable materials for advanced photoelectric applications, including smart windows and displays. rsc.org
Development of Fluorescent Sensors and Probes (e.g., for Ion Detection, Bioimaging)
The unique photophysical properties of pyrrolo[1,2-a]quinoxalines make them highly suitable for developing sensitive and selective fluorescent sensors and probes. acs.org Certain derivatives are highly emissive and have been developed as narrow-band fluorescent sensors for the detection of nitroaromatics, which are common components of explosives. researchgate.netresearchgate.net
In the realm of biological applications, these compounds have shown significant promise. A detailed photophysical study of several derivatives revealed their utility in bioimaging. nih.govnih.gov Some substituted pyrrolo[1,2-a]quinoxalines exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in an aggregated state, which is highly beneficial for cellular imaging. nih.govacs.org Specific derivatives have been shown to localize within particular subcellular compartments; for instance, 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) and 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP) were found to accumulate in lysosomes. nih.govresearchgate.net Another derivative, a thiophene-based pyrrolo[1,2-a]quinoxaline, was developed as a fluorescent sensor for the nanomolar detection of sodium ions. researchgate.net
| Derivative | Target Analyte/Application | Key Property/Finding |
| Emissive Pyrrolo[1,2-a]quinoxalines | Nitroaromatics | Serve as narrow-band fluorescent sensors. researchgate.netresearchgate.net |
| Thiophene-based Pyrrolo[1,2-a]quinoxaline (TAAPP) | Sodium Ions (Na+) | Provides nanomolar detection with high selectivity. researchgate.net |
| 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) | Bioimaging | Exhibits Aggregation-Induced Emission (AIE) and localizes in lysosomes. nih.gov |
| 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP) | Bioimaging | Shows significant fluorescence enhancement via AIE and localizes in lysosomes. nih.gov |
The environmental responsiveness and tunable fluorescence of these compounds make them versatile tools for both environmental monitoring and fundamental biological studies. acs.orgmdpi.com
Pyrrolo[1,2-a]quinoxaline in Materials Science and Functional Composites
The pyrrolo[1,2-a]quinoxaline skeleton is increasingly recognized as a valuable component in materials science. researchgate.netresearchgate.net Its rigid, planar structure combined with its electronic properties makes it an ideal building block for creating functional composites and electroactive materials. rsc.org As discussed, these compounds have been successfully integrated into electrochromic devices, demonstrating their practical utility in advanced materials. rsc.org The ability to functionalize the core structure allows for the fine-tuning of properties such as solubility, energy levels, and intermolecular interactions, which is critical for their incorporation into larger material systems. rsc.orgmdpi.com These molecules represent a valuable template for designing new materials in medicinal chemistry and materials science. mdpi.com
Future Outlook on Novel Synthetic Strategies and Extended Biological Explorations
The future of pyrrolo[1,2-a]quinoxalines is promising, with active research focused on both synthetic innovation and expanded biological applications.
Novel Synthetic Strategies: Chemists are continuously developing more efficient and environmentally friendly methods for synthesizing the pyrrolo[1,2-a]quinoxaline core. researchgate.net Recent advances include transition-metal-free protocols, such as potassium iodide-catalyzed reactions, and electrochemical approaches for C-H functionalization. researchgate.net Gold-catalyzed intramolecular hydroamination has also emerged as a mild and effective method for creating related polycyclic structures. mdpi.com Future research is predicted to focus on developing "A-ring formation strategy-based" reactions to access the tricyclic skeleton more efficiently. researchgate.netresearchgate.net The ongoing search for novel synthetic strategies is expected to broaden the accessibility and chemical diversity of this compound class. researchgate.netresearchgate.net
Extended Biological Explorations: The pyrrolo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. researchgate.netresearchgate.net Derivatives have been identified as potent inhibitors of human protein kinase CK2, a target in cancer and inflammatory diseases. nih.gov They have also shown promise as anticancer agents targeting GPER-expressing breast cancer cells. unisi.it Further research has identified them as:
Sirt6 activators , with potential therapeutic applications in cancer, inflammation, and infectious diseases like SARS-CoV-2. nih.gov
PTP1B inhibitors , acting as insulin (B600854) mimetics with potential for treating type 2 diabetes. nih.gov
Agents with antimalarial, antitubercular, and antifungal properties. researchgate.netresearchgate.net
Future biological explorations will likely focus on optimizing the potency and selectivity of these compounds for specific targets, exploring new therapeutic areas, and elucidating their mechanisms of action through advanced molecular and cellular studies.
Q & A
What are the primary synthetic strategies for Pyrrolo[1,2-a]quinoxaline-8-carbonitrile, and how do traditional methods compare to newer approaches?
Basic:
The core synthetic strategy involves condensation of 2-(1H-pyrrol-1-yl)aniline with aldehydes or equivalents. Traditional methods use aldehydes but face limitations like aerial oxidation, decarbonylation, and reliance on transition metal catalysts or toxic solvents . Newer approaches, such as catalyst-free one-pot syntheses, employ bromopyruvate or α-hydroxy acids as aldehyde surrogates, improving efficiency and reducing environmental impact .
Advanced:
Recent advancements address contradictions in regioselectivity and scalability. For example, SnO₂@MWCNT nano-catalysts enable selective synthesis of dihydropyrrolo[1,2-a]quinoxalines under mild conditions, resolving issues of side-product formation in metal-catalyzed reactions . Comparative studies suggest that solvent-free microwave-assisted methods achieve higher yields (85–92%) compared to conventional reflux (60–75%) .
What biological activities are associated with Pyrrolo[1,2-a]quinoxaline derivatives, and how are these activities validated?
Basic:
These derivatives exhibit antibacterial, antimalarial, anti-HIV, and kinase-inhibitory properties. For instance, pyrrolo[1,2-a]quinoxaline-based compounds inhibit human protein kinase CK2 (IC₅₀ = 0.8–2.3 µM) and show antitubercular activity (MIC = 1.6 µg/mL against M. tuberculosis) . Validation typically involves in vitro enzyme assays and cell-based cytotoxicity profiling .
Advanced:
Mechanistic studies reveal target-specific interactions. Molecular docking identifies hydrogen bonding with kinase ATP-binding pockets, while resistance assays in Plasmodium falciparum correlate anti-malarial activity with heme polymerization inhibition . Conflicting data on cytotoxicity (e.g., IC₅₀ variations across cell lines) are addressed via transcriptomic profiling to differentiate on-target vs. off-target effects .
How are Pyrrolo[1,2-a]quinoxaline derivatives characterized analytically, and what challenges arise in distinguishing structural analogs?
Basic:
Key techniques include NMR (¹H/¹³C, COSY, HSQC), HRMS, and X-ray crystallography. For example, 4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline is characterized by distinct ¹⁹F NMR shifts (−120 to −125 ppm) and Cl···N halogen bonding in crystal structures .
Advanced:
Differentiating dihydro vs. fully aromatic derivatives requires 2D NOESY to confirm ring saturation. LC-MS/MS fragmentation patterns (e.g., m/z 245 → 217 for CN-group loss) resolve carbonitrile analogs from carboxylate derivatives . Challenges in quantifying trace impurities are mitigated by UPLC-PDA with <0.1% detection limits .
What mechanistic pathways are proposed for the formation of Pyrrolo[1,2-a]quinoxaline derivatives, and how are contradictions resolved?
Basic:
The dominant pathway involves [1,3]-dipolar cycloaddition of N-acetonylbenzimidazolium chlorides with activated alkynes, forming enamine intermediates . Alternative routes include intramolecular aromatic nucleophilic displacement, as seen in 4-chloro-7-fluoro derivatives .
Advanced:
Contradictions arise in solvent-dependent regioselectivity. For example, DMF favors 4-methylene-pyrrolo[1,2-a]quinoxaline formation, while THF promotes pyrrolo[1,2-a]quinoxalin-4-one. Isotopic labeling (¹³C-tracing) and DFT calculations validate competing keto-enol tautomerization pathways .
How do substituent modifications influence the structure-activity relationship (SAR) of Pyrrolo[1,2-a]quinoxaline derivatives?
Basic:
Electron-withdrawing groups (e.g., -CN, -F) at position 8 enhance kinase inhibition, while bulky substituents at position 3 improve metabolic stability . For example, 8-cyano derivatives show 10-fold higher CK2 inhibition than 8-methoxy analogs .
Advanced:
QSAR models using Hammett constants (σ⁺) predict logP and binding affinity. MD simulations reveal that 3-methyl groups reduce solvent-accessible surface area (SASA) by 15%, correlating with improved in vivo half-life . Conflicting SAR data in antimalarial studies are reconciled by adjusting substituent polarity to balance membrane permeability vs. target engagement .
What are the toxicity profiles of Pyrrolo[1,2-a]quinoxaline derivatives, and how are safety parameters optimized?
Basic:
Acute toxicity studies classify these compounds under Category 4 (oral, dermal, inhalation LD₅₀ > 300 mg/kg). Hepatotoxicity risks (ALT/AST elevation) are noted in rodent models at doses >50 mg/kg/day .
Advanced:
Mitigation strategies include prodrug approaches (e.g., carboxylate esters) to reduce hepatic exposure. Ames tests and micronucleus assays confirm low genotoxicity (TI > 10), while CYP450 inhibition screening avoids drug-drug interactions .
How can green chemistry principles be applied to synthesize Pyrrolo[1,2-a]quinoxaline derivatives?
Basic:
Metal-free, one-pot syntheses using aqueous ethanol or PEG-400 as solvents reduce waste. Amberlyst-15-catalyzed sonochemical methods achieve 80–90% yields with E-factors <5 .
Advanced:
Scalability challenges in microwave-assisted methods are addressed via continuous-flow reactors, achieving 95% conversion in <10 minutes. Lifecycle assessments (LCAs) show a 40% reduction in carbon footprint compared to batch processes .
What interdisciplinary applications exist beyond pharmaceuticals for Pyrrolo[1,2-a]quinoxaline derivatives?
Basic:
Non-pharmaceutical uses include organic electronics (e.g., OLED emitters with λₑₘ = 450–500 nm) and photoredox catalysis due to their tunable HOMO-LUMO gaps (3.2–4.1 eV) .
Advanced:
In optoelectronics, 8-cyano derivatives exhibit charge mobility (µ = 0.12 cm²/V·s) comparable to rubrene. Hybrid materials with graphene oxide show enhanced photocatalytic H₂ evolution (TON = 1,200) under visible light .
How can researchers resolve contradictions in biological activity data across studies?
Advanced:
Meta-analyses using standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) reduce variability. Machine learning models trained on ChEMBL data identify outliers caused by differential cell permeability or assay interference . Orthogonal validation (e.g., SPR for binding affinity vs. enzymatic IC₅₀) clarifies discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
